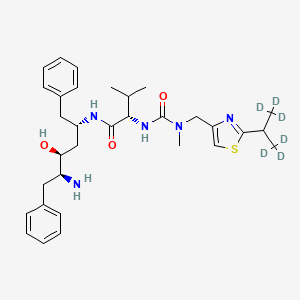

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Description

Contextualizing Desthiazolylmethyloxycarbonyl Ritonavir (B1064) as a Key Analog and Metabolite of Ritonavir

Desthiazolylmethyloxycarbonyl Ritonavir is recognized in scientific literature as a metabolite of Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS. scbt.cominvivochem.comallgenbio.commedchemexpress.com The formation of this metabolite involves the removal of the thiazole (B1198619) moiety from the carbamate (B1207046) section of the parent Ritonavir molecule. invivochem.cominvivochem.com

Beyond its role as a metabolite, Desthiazolylmethyloxycarbonyl Ritonavir serves as a crucial research analog for studying the mechanism of action of Ritonavir. tandfonline.com Specifically, it is used as a probe to investigate the interactions between Ritonavir and drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net Ritonavir is a potent inhibitor of CYP3A4, a property that is clinically leveraged to "boost" the plasma concentrations of other co-administered HIV drugs. guidechem.compsu.edu

By studying an analog like Desthiazolylmethyloxycarbonyl Ritonavir, which lacks the entire thiazole head group, researchers can decipher the specific contribution of this chemical group to the binding and inhibition of CYP3A4. tandfonline.comnih.gov Studies have shown that while this analog is missing the key thiazole group, it still binds to the active site of CYP3A4, albeit with different characteristics compared to the parent drug. nih.gov This comparative analysis provides valuable structural and functional insights into the inhibitory mechanism of Ritonavir, aiding in the understanding of drug-drug interactions. tandfonline.comnih.gov

| Feature | Ritonavir | Desthiazolylmethyloxycarbonyl Ritonavir |

| Classification | HIV Protease Inhibitor | Metabolite and Analog of Ritonavir |

| Key Structural Moiety | Contains an isopropyl-thiazole end group | Lacks the thiazole head group |

| Primary Research Use | Antiretroviral therapeutic agent | Research tool to study CYP3A4 inhibition |

| Interaction with CYP3A4 | Potent, irreversible inhibitor | Reversible, weaker binder |

Significance of Deuterium (B1214612) Labeling (-d6) in Investigating Biochemical Processes

The "-d6" in Desthiazolylmethyloxycarbonyl Ritonavir-d6 (B1140323) indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a stable, heavy isotope of hydrogen. pharmaffiliates.com This isotopic labeling is a powerful tool in scientific research and does not significantly alter the compound's chemical properties, but provides a distinct mass signature. musechem.com

One of the primary applications of deuterium labeling is in quantitative analysis using mass spectrometry. clearsynth.com Deuterated compounds like this one are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govcerilliant.com When analyzing complex biological samples (e.g., plasma or tissue), an internal standard is added in a known quantity to correct for variations in sample processing and instrument response. clearsynth.comscispace.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction and ionization, but its higher mass allows it to be distinguished by the mass spectrometer. This leads to highly accurate and precise quantification of the target compound. musechem.comclearsynth.com

Furthermore, deuterium labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnih.govresearchgate.net The substitution of hydrogen with deuterium can affect the rate at which a molecule is metabolized by enzymes. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. musechem.comsymeres.com Researchers can exploit this effect to:

Trace metabolic pathways and identify sites of metabolism on a drug molecule. symeres.com

Potentially slow down a drug's metabolism, which can alter its pharmacokinetic profile, such as extending its half-life. nih.govnih.gov

Investigate the formation of reactive metabolites. nih.gov

| Application of Deuterium Labeling | Description | Scientific Advantage |

| Internal Standard | Used as a reference compound in quantitative mass spectrometry. cerilliant.com | Improves accuracy, precision, and reliability of analytical measurements by correcting for matrix effects and procedural variability. clearsynth.comnih.gov |

| Metabolic Profiling | Helps in tracing the fate of a drug in a biological system. symeres.com | Allows for the identification of metabolites and elucidation of metabolic pathways. musechem.com |

| Kinetic Isotope Effect Studies | The C-D bond is stronger than the C-H bond, slowing metabolic reactions at the site of deuteration. musechem.com | Can be used to investigate reaction mechanisms and modulate a drug's pharmacokinetic properties, potentially reducing clearance rates. symeres.comnih.govresearchgate.net |

Overview of Research Trajectories for Modified Protease Inhibitor Analogs

The development of modified protease inhibitor analogs is a cornerstone of research in virology and oncology. numberanalytics.comnih.gov This field is driven by the need to overcome challenges such as drug resistance, improve efficacy, and reduce side effects. mdpi.com Research trajectories for these modified analogs generally follow several key paths.

First, structure-based drug design is a primary strategy. numberanalytics.com Researchers use techniques like X-ray crystallography to understand how an inhibitor binds to the active site of its target protease. nih.gov This knowledge allows for the rational design of new analogs with modified side chains or backbones to enhance binding affinity and specificity. numberanalytics.commdpi.com The goal is to create inhibitors that fit more tightly into the protease's active site, making them more potent and less susceptible to resistance mutations.

A second major trajectory involves creating analogs with improved pharmacokinetic properties and resistance profiles. nih.gov The first generation of HIV protease inhibitors often had issues with rapid metabolism and the emergence of resistant viral strains. nih.gov Subsequent research has focused on developing second and third-generation inhibitors, such as darunavir, that are effective against a broader range of resistant viruses. nih.gov This often involves creating non-peptidyl inhibitors or molecules that target novel aspects of protease function, such as the dimerization process essential for its activity. nih.gov

Finally, research is exploring novel mechanisms of inhibition beyond simply blocking the active site. nih.gov This includes the development of allosteric inhibitors that bind to a different site on the protease, changing its shape and rendering it inactive. nih.gov Another approach is the creation of covalent inhibitors that form a permanent bond with the protease, leading to irreversible inactivation. nih.govacs.org These advanced strategies aim to create more durable and highly selective therapeutic agents for a variety of diseases. numberanalytics.comnih.gov

Properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWCORIMSRQGZ-YQNDCQBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application in Metabolic Pathway Elucidation and Isotope Effect Studies

Tracing Metabolic Transformations Using Deuterium-Labeled Analogs

Deuterium-labeled analogs, such as Ritonavir-d6 (B1140323), are instrumental in metabolic studies. Because deuterium (B1214612) (²H) has a greater atomic mass than hydrogen (¹H), the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov This difference, while not altering the fundamental chemical properties or pharmacological profile of the molecule, allows for precise tracking and can influence the rate of metabolic reactions. juniperpublishers.comresearchgate.net

The metabolism of Ritonavir (B1064) is complex, involving multiple biotransformation pathways primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser degree, CYP2D6. pnas.orgnih.govencyclopedia.pub These pathways include hydroxylation, N-demethylation, and cleavage of the terminal thiazole (B1198619) groups. nih.gov

The use of Ritonavir-d6 has been pivotal in confirming and identifying novel metabolites. In a metabolomic study designed to explore the bioactivation pathways of Ritonavir, Ritonavir-d6 was used to clarify the structures of newly discovered metabolites. nih.gov Researchers were able to identify 26 metabolites in total, 13 of which were novel, including glycine (B1666218) and N-acetylcysteine conjugated products. nih.govnih.gov The deuterium label serves as a distinct mass signature in mass spectrometry analysis, making it easier to distinguish drug-related metabolites from endogenous molecules and to deduce the structural changes that have occurred. For instance, when Ritonavir-d6 was incubated with human liver microsomes (HLM), the resulting deuterated metabolite M13-D6 was detected, confirming the loss of a 2-methylpropanethioamide-D6 moiety from the isopropylthiazole-D6 part of the molecule. nih.gov This confirmed that the modification occurred at the deuterated section of the parent compound.

Table 1: Major Metabolic Pathways of Ritonavir

| Metabolic Pathway | Key Enzymes | Description |

|---|---|---|

| Oxidative Metabolism | CYP3A4, CYP3A5, CYP2D6 | Includes hydroxylation of the isopropyl side chain and N-demethylation. pnas.orgnih.govencyclopedia.pubnih.gov |

| Thiazole Group Cleavage | CYP3A4 | Involves the oxidation and cleavage of the terminal isopropyl-thiazole group. pnas.orgnih.gov |

| Conjugation | N/A | Formation of glycine and N-acetylcysteine conjugated metabolites. nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Pinpointing the exact sites of enzymatic cleavage is crucial for understanding a drug's metabolic profile. The metabolism of Ritonavir by CYP3A4 involves cleaving the terminal thiazole or isopropyl-thiazole groups, leading to the formation of metabolites like Desthiazolylmethyloxycarbonyl Ritonavir. encyclopedia.pubnih.govmedchemexpress.com The use of Ritonavir-d6, where the deuterium atoms are typically placed on the isopropylthiazole group, allows researchers to precisely follow the fate of this specific moiety. nih.gov

When a metabolite is identified containing the d6 label, it confirms that the deuterated part of the molecule has been retained. Conversely, the identification of a non-deuterated core structure alongside a separate, deuterated fragment provides direct evidence of cleavage at that site. Studies using human liver and enterocyte microsomes have shown that both CYP3A4 and CYP3A5 can metabolize Ritonavir, yielding similar profiles, underscoring the importance of these enzymes in its biotransformation. nih.gov The specific labeling in Ritonavir-d6 helps confirm that CYP3A is involved in multiple bioactivation pathways, including those leading to cleavage. nih.gov

Deuterium Kinetic Isotope Effects (DKIE) in Enzyme-Mediated Reactions

The stronger C-D bond compared to the C-H bond can lead to a slower rate of reaction if this bond is broken in the rate-determining step of a metabolic process. This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE). juniperpublishers.comnih.gov

The DKIE is quantified as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A significant DKIE (typically kH/kD > 2) indicates that the C-H bond cleavage is involved in the slowest step of the reaction. youtube.com The magnitude of the isotope effect can vary depending on the specific enzyme and reaction mechanism. nih.gov For cytochrome P450-mediated reactions, the observation of a DKIE provides strong evidence that C-H bond abstraction is a key part of the catalytic cycle for that substrate. nih.gov While specific DKIE values for Desthiazolylmethyloxycarbonyl Ritonavir-d6 are not detailed in the provided search results, the principles are well-established in drug metabolism studies. nih.gov

Observing a significant DKIE in the metabolism of Ritonavir-d6 to form its various metabolites would imply that the cleavage of a C-H bond on the isopropylthiazole group is a rate-determining step. nih.gov This information is invaluable for medicinal chemists, as it identifies a "metabolic soft spot" on the molecule. By strategically replacing hydrogens at such spots with deuterium, it is possible to slow down metabolism, a technique known as "metabolic switching" or creating a "deuterated drug." juniperpublishers.comnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of a toxic metabolite. juniperpublishers.comnih.gov The lack of an observed isotope effect, however, would suggest that C-H bond breaking is not the rate-limiting step, and that other processes, such as product release from the enzyme, may be slower. nih.gov

Differential Metabolic Stability Studies with Deuterated vs. Non-Deuterated Forms

Comparing the metabolic stability of deuterated and non-deuterated versions of a drug is a direct application of the DKIE. These studies provide insight into the potential for developing more robust drug candidates.

Selective deuteration can significantly enhance a drug's metabolic stability by slowing the rate of metabolism at the site of deuterium substitution. juniperpublishers.comresearchgate.net This leads to a reduced rate of systemic clearance and an increased biological half-life. juniperpublishers.com Studies on other drugs, such as a deuterated analog of ivacaftor, have demonstrated that precision deuteration can lead to markedly enhanced metabolic stability in vitro and a differentiated pharmacokinetic profile in vivo. researchgate.net

For a compound like Ritonavir, which is subject to extensive metabolism by CYP3A4, creating a deuterated version like Ritonavir-d6 could potentially slow its breakdown. nih.govnih.gov This would be reflected in in vitro studies using human liver microsomes, where the rate of disappearance of Ritonavir-d6 would be slower than that of non-deuterated Ritonavir. juniperpublishers.com This increased stability could translate to higher plasma concentrations and a longer duration of action, which is a key principle behind the development of many deuterated drugs. nih.gov The study of Desthiazolylmethyloxycarbonyl Ritonavir-d6 and its formation from Ritonavir-d6 is a clear example of the research undertaken to understand these precise metabolic vulnerabilities.

Table 2: Potential Effects of Deuteration on Drug Metabolism

| Effect | Description | Implication for Ritonavir-d6 |

|---|---|---|

| Increased Metabolic Stability | Slower rate of metabolism due to the stronger C-D bond (DKIE). juniperpublishers.com | The formation of metabolites from the deuterated isopropylthiazole group may be slowed. |

| Longer Half-Life | Reduced systemic clearance leads to longer persistence in the body. juniperpublishers.comnih.gov | Potentially allows for maintaining therapeutic concentrations for a longer period. |

| Metabolic Shunting | Metabolism may shift to other, non-deuterated sites on the molecule. juniperpublishers.comresearchgate.net | Could alter the ratio of different Ritonavir metabolites formed. |

| Reduced Toxic Metabolites | If a toxic metabolite is formed via cleavage of a C-H bond, deuteration can reduce its formation. nih.gov | Could potentially improve the safety profile by decreasing the rate of formation of any reactive intermediates. |

This table is interactive. You can sort and filter the data.

Emerging Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding

A holistic view of the metabolism of Desthiazolylmethyloxycarbonyl Ritonavir-d6 (B1140323) can be achieved by integrating various "omics" technologies. While metabolomics provides a direct snapshot of the metabolites formed, a multi-omics approach offers a more complete picture by elucidating the underlying molecular mechanisms.

Metabolomic studies on ritonavir (B1064) have successfully identified numerous metabolites, including novel glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products. nih.gov These investigations have highlighted several bioactivation pathways, which are often associated with sulfation and epoxidation. nih.gov For instance, metabolomic analysis of ritonavir in mice led to the identification of 26 metabolites, half of which were previously unknown. nih.gov Such studies provide a foundational layer for understanding the metabolic pathways that would also be relevant to its deuterated analogue, Desthiazolylmethyloxycarbonyl Ritonavir-d6.

The integration of proteomics and transcriptomics with metabolomics can further unravel the complex interactions governing drug metabolism. mdpi.com Proteomics can identify the specific enzymes, such as cytochrome P450 isoforms, responsible for the biotransformation of Desthiazolylmethyloxycarbonyl Ritonavir-d6. Transcriptomics, in turn, can reveal changes in gene expression of these enzymes in response to the drug, offering insights into potential induction or inhibition effects. By combining these data, researchers can build comprehensive models that link genetic variations to metabolic outcomes, ultimately paving the way for personalized medicine approaches. nih.govnih.gov The use of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of disease pathogenesis and drug response. nih.govnih.gov

Table 1: Illustrative Multi-Omics Data Integration for Metabolic Profiling

| Omics Layer | Information Provided | Relevance to Desthiazolylmethyloxycarbonyl Ritonavir-d6 |

| Metabolomics | Identification and quantification of metabolites. | Directly identifies the metabolic products of the deuterated compound. |

| Proteomics | Identification and quantification of proteins. | Identifies specific enzymes (e.g., CYPs) involved in its metabolism. |

| Transcriptomics | Quantification of gene expression (mRNA). | Reveals regulatory effects on the expression of metabolizing enzymes. |

| Genomics | Analysis of genetic variations. | Links genetic polymorphisms to inter-individual differences in metabolism. |

Development of Novel Deuteration Strategies for Pharmaceutical Research

The synthesis of selectively deuterated compounds is a cornerstone of modern pharmaceutical research, driven by the potential for improved pharmacokinetic profiles. nih.govnih.gov Recent years have seen the development of innovative deuteration methods that offer greater efficiency, selectivity, and applicability to complex molecules.

Traditional deuteration methods often involve harsh conditions or the use of expensive reagents. However, newer strategies are emerging that overcome these limitations. For example, metal-free aromatic deuteration using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) has been shown to achieve high selectivity at positions that are challenging to access with other methods. nih.govcitedrive.com This approach, which leverages the enhanced basicity of excited-state aromatics, is compatible with complex pharmaceutical molecules. nih.govcitedrive.com

For heterocyclic compounds, which are common motifs in many drugs including ritonavir, novel catalytic systems have been developed. A silver-catalyzed method allows for the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles, such as thiazoles, using inexpensive deuterated methanol (B129727) (CH3OD). escholarship.org Furthermore, flow chemistry techniques are being employed for the catalytic deuteration of nitrogen-containing heterocycles, offering high selectivity and reproducibility while minimizing the drawbacks of conventional batch methods. nih.gov

The development of novel deuterated reagents is another significant area of advancement. For instance, dn-alkyl diphenylsulfonium salts, prepared from readily available D2O, serve as effective electrophilic alkylating reagents for introducing deuterated alkyl groups into complex drug skeletons. osaka-u.ac.jp These site-selective methods are critical for optimizing the metabolic stability of drugs by replacing hydrogen with deuterium (B1214612) at known metabolic "soft spots". nih.govosaka-u.ac.jprsc.orgresearchgate.net

Table 2: Comparison of Novel Deuteration Strategies

| Deuteration Strategy | Key Features | Applicability |

| Photo-excited Aromatic Deuteration | Metal-free, high site-selectivity for aromatics. nih.govcitedrive.com | Complex pharmaceutical molecules with aromatic rings. |

| Silver-Catalyzed Heterocycle Deuteration | Site-selective for five-membered heterocycles. escholarship.org | Drugs containing thiazole (B1198619), imidazole, and similar rings. |

| Flow Chemistry Deuteration | Highly selective, reproducible, efficient for heterocycles. nih.gov | Nitrogen-containing heterocyclic compounds. |

| Novel Deuterated Reagents | Use of breakthrough reagents for targeted deuteration. osaka-u.ac.jp | Introduction of deuterated alkyl groups into complex structures. |

Computational Approaches for Predicting Isotope Effects and Metabolic Fate

Computational modeling has become an indispensable tool in drug discovery and development, offering the ability to predict various properties of molecules, including their metabolic fate and the magnitude of kinetic isotope effects (KIEs). nih.gov These predictions can help in prioritizing which deuterated analogues to synthesize and test, thereby saving time and resources.

Quantitative structure-activity relationship (QSAR) models are widely used to predict the metabolic properties of drug candidates. nih.gov These models correlate the structural features of molecules with their metabolic stability, inhibition of cytochrome P450 enzymes, and other parameters. nih.gov For deuterated compounds like Desthiazolylmethyloxycarbonyl Ritonavir-d6, QSAR models can be adapted to predict how deuteration at specific sites will alter metabolic pathways. In silico tools are also being developed to predict drug-drug interactions mediated by cytochrome P450 isoforms with high accuracy. nih.govmdpi.com

The prediction of KIEs is another important application of computational chemistry. The KIE is a sensitive probe of reaction mechanisms and can be used to anticipate the effect of deuteration on the rate of metabolic reactions. nih.gov Computational models can calculate KIEs for different metabolic pathways, helping to identify which positions on a molecule are most susceptible to metabolism and where deuteration would have the most significant impact. These predictions can guide the design of deuterated drugs with enhanced metabolic stability. nih.gov

Furthermore, in silico tools are available to predict the drug-likeness, pharmacokinetic properties, and toxicity of novel compounds. mdpi.com By applying these tools to Desthiazolylmethyloxycarbonyl Ritonavir-d6 and its potential metabolites, researchers can gain early insights into its likely behavior in biological systems.

High-Throughput Screening Methodologies for Analog Characterization

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity and other properties. nih.gov HTS methodologies are also crucial for the characterization of deuterated drug analogues like Desthiazolylmethyloxycarbonyl Ritonavir-d6.

HTS assays can be employed to assess the metabolic stability of deuterated compounds in a high-throughput manner. nih.gov These assays typically involve incubating the compound with liver microsomes or other metabolic systems and then quantifying the amount of parent compound remaining over time. The use of automated liquid handling systems and sensitive analytical techniques, such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), allows for the rapid screening of many compounds. acs.orgnih.govresearchgate.netyoutube.com

UPLC-MS is particularly well-suited for the analysis of deuterated compounds, as it can separate the deuterated analogue from its non-deuterated counterpart and their respective metabolites. acs.orgnih.gov This allows for a detailed characterization of the metabolic profile and the determination of the kinetic isotope effect. High-resolution mass spectrometry (HRMS) in HTS workflows further enhances the capability to identify and quantify metabolites without the need for individual compound optimization. nih.gov

HTS can also be used to evaluate the biological activity of deuterated analogues. By screening a library of deuterated compounds against a specific biological target, researchers can identify analogues that retain the desired pharmacological activity while potentially having an improved pharmacokinetic profile. This integrated approach of HTS for both activity and metabolic stability is essential for the efficient discovery and development of new deuterated drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.